

Bicalutamide-d4: A Comprehensive Safety and Technical Review

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Compound of Interest

Compound Name: Bicalutamide-d4

Cat. No.: B563003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for **Bicalutamide-d4**, a deuterated analog of the non-steroidal anti-androgen, Bicalutamide. The information presented herein is curated for professionals in research and drug development, offering a consolidated resource for safety assessment and experimental design. This document summarizes key quantitative safety data, outlines relevant experimental protocols for toxicological assessment, and visualizes the core signaling pathway associated with the pharmacological action of Bicalutamide.

Section 1: Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for **Bicalutamide-d4** and its parent compound, Bicalutamide, as compiled from various Safety Data Sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₁₈ H ₁₀ D ₄ F ₄ N ₂ O ₄ S	[1][2]
Molecular Weight	434.4 g/mol	[1][2][3]
CAS Number	1185035-71-5	[1][2]
Appearance	White to Off-White Solid	[1]
Solubility	Soluble in DMSO and Methanol.[1] Practically insoluble in water.[4]	[1][4][5]
Melting Point	Not determined	[6]
Boiling Point	Not determined	[6]
pKa'	~12	[7]

Table 2: Toxicological Data

Test	Result	Species	Source
Acute Oral LD50	>2000 mg/kg	Rat	[6][4]
Acute Oral LD50	>2000 mg/kg	Mouse	[4]
Acute Intraperitoneal LD50	>2000 mg/kg	Rat	[4]

Table 3: Hazard Classifications

Hazard	Classification	Source
Carcinogenicity	Suspected of causing cancer (Category 2)	[6] [8] [9]
Skin Irritation	Causes skin irritation (Category 2)	[6] [9]
Eye Irritation	Causes serious eye irritation (Category 2A)	[6] [9]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation (Category 3)	[6] [9]
Reproductive Toxicity	May damage fertility or the unborn child (Category 1B)	[8] [9]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects (Chronic 1)	[8] [9]

Section 2: Experimental Protocols for Safety Assessment

The hazard classifications listed in Table 3 are typically determined through standardized experimental protocols. The following are summaries of the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[\[1\]](#)[\[8\]](#)

- Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity to classify the substance.[\[1\]](#)
- Test Animals: Typically, rats of a single sex (usually females) are used.[\[1\]](#)

- Procedure:
 - Animals are fasted prior to dosing.[\[1\]](#)
 - The substance is administered orally in a single dose via gavage.[\[1\]](#)
 - The test begins with a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[\[10\]](#)
 - Subsequent dosing steps are determined by the presence or absence of mortality in the previously dosed group.[\[1\]](#)
- Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Endpoint: The LD50 is estimated based on the dose at which mortality is observed, allowing for classification into a GHS category.[\[8\]](#)

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[\[11\]](#)[\[9\]](#)[\[12\]](#)

- Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[\[11\]](#)[\[9\]](#)
- Procedure:
 - The test substance is applied topically to the surface of the RhE tissue.[\[12\]](#)
 - After a defined exposure period, the substance is removed, and the tissue is incubated.[\[12\]](#)
 - Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.[\[11\]](#)
- Endpoint: A reduction in cell viability below a certain threshold (typically $\leq 50\%$) indicates that the substance is an irritant.[\[12\]](#)

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[\[13\]](#)

- Principle: The substance is applied to the eye of a test animal, and the effects are observed and scored.[\[13\]](#)
- Test Animals: The albino rabbit is the preferred species.
- Procedure:
 - A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.
 - The other eye remains untreated and serves as a control.[\[14\]](#)
 - The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[\[14\]](#)
- Observations: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are scored according to a standardized system.
- Endpoint: The severity and reversibility of the ocular reactions determine the classification of the substance as an irritant or corrosive.[\[13\]](#)

Carcinogenicity - OECD 451 (Carcinogenicity Studies)

This long-term study is designed to assess the carcinogenic potential of a substance following repeated exposure over a major portion of the animal's lifespan.[\[6\]](#)

- Principle: To observe test animals for the development of neoplastic lesions during or after exposure to various doses of a test substance.
- Test Animals: Typically rats or mice of both sexes are used.
- Procedure:

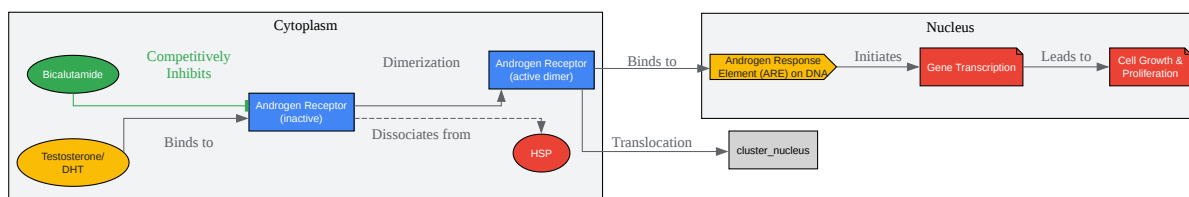
- At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.
- The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).
- Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. A full histopathological examination is performed on all animals at the end of the study.^[6]
- Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.^[6]

Section 3: Signaling Pathway and Mechanism of Action

Bicalutamide, the parent compound of **Bicalutamide-d4**, is a non-steroidal anti-androgen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR).^{[15][16][17]}

Androgen Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the androgen receptor and the inhibitory action of Bicalutamide.



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